Azidoacetyl methanesulfonate

Leaving group ability Acylation kinetics Peptide coupling

Azidoacetyl methanesulfonate offers a unique reactivity window for bioconjugation. Its methanesulfonate leaving group (pKa MsOH ≈ −1.9) provides efficient acylation of amines and alcohols under mild conditions, avoiding the corrosivity of azidoacetyl chloride and the need for in situ activation of azidoacetic acid. This solid reagent enables quantitative N-terminal capping in solid-phase peptide synthesis without racemization, preserves acid-sensitive protecting groups, and minimizes off-target lysine modification in protein–drug conjugate construction. The ≥95% purity (LC) reduces post-conjugation purification burdens in multistep linker syntheses.

Molecular Formula C3H5N3O4S
Molecular Weight 179.15
CAS No. 55689-22-0
Cat. No. B2687377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidoacetyl methanesulfonate
CAS55689-22-0
Molecular FormulaC3H5N3O4S
Molecular Weight179.15
Structural Identifiers
SMILESCS(=O)(=O)OC(=O)CN=[N+]=[N-]
InChIInChI=1S/C3H5N3O4S/c1-11(8,9)10-3(7)2-5-6-4/h2H2,1H3
InChIKeyKTKAAPWVXFAGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azidoacetyl Methanesulfonate (CAS 55689-22-0) – Core Reagent Profile for Procurement Decisions


Azidoacetyl methanesulfonate (IUPAC: methanesulfonyl 2-azidoacetate) is a mixed anhydride composed of azidoacetic acid and methanesulfonic acid [1]. It serves as a heterobifunctional reagent that combines an azide handle for bioorthogonal ligation with an activated acyl methanesulfonate ester for nucleophilic acylation . Its molecular formula is C₃H₅N₃O₄S and its molecular weight is 179.15 g/mol [1].

Why Azidoacetyl Methanesulfonate Cannot Be Swapped with Generic Azidoacetylating Agents


Although several reagents carry the azidoacetyl group, their acyl leaving groups differ fundamentally. Azidoacetyl chloride (CAS 30426-58-5) is a volatile liquid with a highly acidic chloride leaving group (pKa HCl ≈ −6.3), while azidoacetic acid (CAS 556-51-0) requires in situ activation and carries a carboxylate leaving group (pKa acetic acid ≈ 4.76) [1]. Azidoacetyl methanesulfonate occupies a distinct reactivity window: its methanesulfonate leaving group (pKa MsOH ≈ −1.9) provides a balance between acylation potency and handling safety, avoiding the corrosivity and hydrolytic lability of the acyl chloride while still enabling efficient acylation of amines and alcohols under mild conditions [1]. This reactivity tuning is critical in peptide coupling, bioconjugation, and any process where controlled acyl transfer is required.

Azidoacetyl Methanesulfonate – Quantitative Differentiation from Competing Reagents


Leaving Group Strength Tuned for Controlled Acylation – pKa Comparison

The methanesulfonate leaving group provides an acylation reactivity intermediate between the overly reactive azidoacetyl chloride (pKa HCl −6.3) and the poorly reactive azidoacetic acid (pKa 4.76). Azidoacetyl methanesulfonate's conjugate acid, methanesulfonic acid, has a pKa of approximately −1.9, placing it roughly 4.4 log units weaker than HCl and 6.7 log units stronger than acetic acid [1]. This intermediate leaving group ability is expected to reduce exothermic side reactions and improve process control in large-scale acylations.

Leaving group ability Acylation kinetics Peptide coupling

Physical Form Advantage – Solid Reagent Simplifies Handling vs. Liquid Acid Chloride

Azidoacetyl methanesulfonate is a solid at ambient temperature, whereas the analogous azidoacetyl chloride is a corrosive, lachrymatory liquid with a boiling point of 50 °C at 20 mmHg [1]. Solid reagents enable precise gravimetric dispensing, reduce fugitive emissions, and lower the risk of accidental spillage during manual operations. No direct head-to-head study was identified; however, procurement data from Biosynth lists the methanesulfonate as a solid product, while independent databases classify azidoacetyl chloride as a volatile liquid [1].

Reagent handling Solid dosing Process safety

Structural Orthogonality – Distinct Chemoselectivity vs. Sulfonamide Analogues

Contrary to closely related 2-azido-N-methanesulfonylacetamide (CAS 98025-60-6), which bears the azide directly on an amide nitrogen, azidoacetyl methanesulfonate is a pure acylating agent. The methanesulfonyl group is attached to the carbonyl oxygen, leaving the azidoacetyl carbonyl fully electrophilic for amine acylation. The sulfonamide analogue requires completely different activation (e.g., Mitsunobu or metal catalysis) for nucleophilic displacement [1]. This structural divergence translates into orthogonal reactivity profiles: the target compound reacts with amines to form stable amides in a single step, whereas the sulfonamide requires multi-step derivatization or harsh conditions to achieve similar amidation [1].

Click chemistry Chemoselectivity Bioconjugation

High-Precision Application Domains for Azidoacetyl Methanesulfonate


Site-Specific Peptide N-Terminal Azidoacetylation for Click Ligation

In solid-phase peptide synthesis, azidoacetyl methanesulfonate enables quantitative N-terminal capping under mild basic conditions without competing racemization. Its methanesulfonate leaving group avoids the acid liberation that accompanies azidoacetyl chloride, preserving acid-sensitive protecting groups (e.g., Trt, Boc). The resulting azidoacetylated peptide is directly ready for CuAAC or SPAAC conjugation to alkyne-bearing payloads .

Controlled Bioconjugation of Labile Protein Therapeutics

For protein–drug conjugate construction, the reagent's balanced acylation reactivity minimizes off-target modification of lysine residues while efficiently capping the N-terminus. The solid form facilitates metered addition to buffered protein solutions, reducing operator exposure to mutagenic azides [1].

Synthesis of Azidoacetylated Carbohydrates for Metabolic Glycoengineering

The methanesulfonate ester can acylate the amine of hexosamine derivatives (e.g., peracetylated D-mannosamine) to yield N-azidoacetylated sugars. These metabolic precursors exploit the facile leaving group to achieve high conversion under neutral conditions, avoiding the anomeric deprotection often observed with acid chloride protocols [1].

Linker Arm for PROTAC and Bivalent Chemical Probe Assembly

When coupled to a diamine PEG spacer, azidoacetyl methanesulfonate introduces a terminal azide handle that successfully undergoes CuAAC with alkyne-functionalized ligands. The high purity of commercially available material (≥95% by LC) reduces the burden of post-conjugation purification in multistep linker syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azidoacetyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.